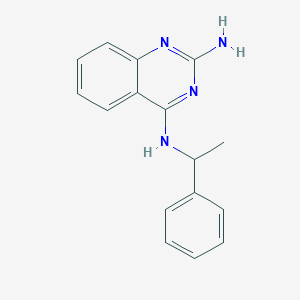

N4-(1-phenylethyl)quinazoline-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

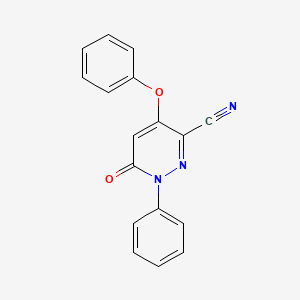

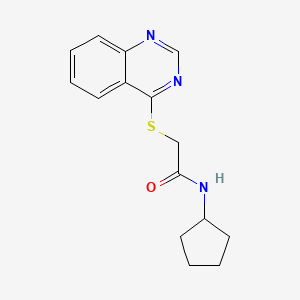

“N4-(1-phenylethyl)quinazoline-2,4-diamine” is a chemical compound with the molecular formula C16H16N4 . It is a type of quinazoline, a class of organic compounds that are heterocyclic and contain two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “N4-(1-phenylethyl)quinazoline-2,4-diamine” consists of a quinazoline core, which is a bicyclic compound containing a benzene ring fused to a pyrimidine ring . The compound also contains a phenylethyl group attached to one of the nitrogen atoms in the quinazoline core .Aplicaciones Científicas De Investigación

Antileishmanial and Antibacterial Activities

Research has demonstrated the efficacy of N2,N4-disubstituted quinazoline-2,4-diamines against Leishmania species and multidrug-resistant bacteria. In particular, specific compounds within this series have shown promise as antileishmanial agents, reducing liver parasitemia in murine models of visceral leishmaniasis, and as potential treatments against multidrug-resistant Staphylococcus aureus due to their low minimum inhibitory concentrations (MICs) and favorable physicochemical properties (Van Horn et al., 2014).

Antimalarial Drug Lead

A significant breakthrough in antimalarial research was the identification of 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717) as a promising antimalarial drug lead. This compound, part of the quinazoline-2,4-diamine series, has shown high antimalarial activity, underlining the versatility of quinazoline derivatives in therapeutic applications (Mizukawa et al., 2021).

Optoelectronic Materials

Beyond medicinal applications, quinazoline derivatives have been explored for their potential in optoelectronic materials. These compounds, including those based on the quinazoline scaffold, have shown promise in the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been particularly noted for creating novel optoelectronic materials with desirable properties like luminescence in the visible region (Lipunova et al., 2018).

Synthesis and Chemical Stability

Studies have also focused on the synthesis methodologies and chemical stability of quinazoline derivatives. For instance, efficient synthesis routes have been developed for N4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, showcasing the adaptability of synthetic methods for producing quinazoline-based compounds with potential biological activities. Additionally, the stability of these compounds under stress conditions, including high temperature and UV radiation, has been examined, providing insights into their durability and shelf life for pharmaceutical applications (Ouyang et al., 2016; Gendugov et al., 2021).

Direcciones Futuras

Quinazoline derivatives, including “N4-(1-phenylethyl)quinazoline-2,4-diamine”, have drawn immense attention due to their significant biological activities . Future research could focus on further exploring the medicinal properties of these compounds and developing more effective treatments for various diseases .

Mecanismo De Acción

Target of Action

N4-(1-phenylethyl)quinazoline-2,4-diamine is a derivative of quinazoline, a heterocyclic compound that has drawn immense attention due to its significant biological activities Quinazoline derivatives have been reported to show a broad range of medicinal activities, suggesting they interact with multiple targets .

Mode of Action

Quinazoline derivatives have been known to exhibit various biological activities, such as anticancer, antifungal, anti-inflammatory, antibacterial, and antioxidant activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes that result in these therapeutic effects.

Biochemical Pathways

Quinazoline derivatives have been reported to inhibit thymidylate synthase, poly- (adp-ribose) polymerase (parp), and tyrosine kinase . These enzymes play crucial roles in DNA synthesis and repair, protein phosphorylation, and signal transduction, suggesting that the compound may affect these pathways.

Result of Action

Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that the compound may induce changes at the molecular and cellular levels that result in therapeutic effects .

Propiedades

IUPAC Name |

4-N-(1-phenylethyl)quinazoline-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c1-11(12-7-3-2-4-8-12)18-15-13-9-5-6-10-14(13)19-16(17)20-15/h2-11H,1H3,(H3,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCCEDZXRWDLBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylthio)benzamide](/img/structure/B2992153.png)

![N-(2,5-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![5-ethyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2992161.png)

![4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2992164.png)

![N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2992169.png)

![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2992174.png)